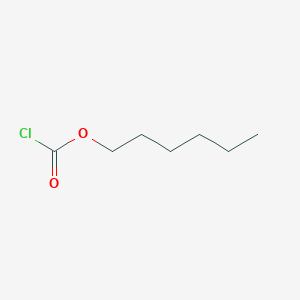

Hexyl chloroformate

概要

説明

Hexyl chloroformate, also known as carbonochloridic acid hexyl ester, is an organic compound with the molecular formula C7H13ClO2. It is a colorless liquid that is used primarily as a reagent in organic synthesis. This compound is part of the chloroformate family, which are esters of chloroformic acid. This compound is known for its reactivity and is commonly used in the derivatization of various compounds for analytical purposes .

準備方法

Hexyl chloroformate can be synthesized through several methods. One common synthetic route involves the reaction of 1-hexanol with phosgene or triphosgene in the presence of a base such as pyridine. The reaction typically occurs in an organic solvent like dichloromethane at low temperatures (0°C) and is then warmed to room temperature. The reaction mixture is stirred for a few hours, and the product is purified through extraction and chromatography .

Industrial production methods often utilize continuous processes to minimize overhead and raw material wastage. For example, a continuous thin-film reactor can be employed to produce this compound efficiently .

化学反応の分析

Nucleophilic Acyl Substitution Reactions

Hexyl chloroformate reacts with nucleophiles via its electrophilic carbonyl carbon:

Reaction with Amines

Forms carbamates (ROC(O)NR'₂):

-

Conditions : Room temperature, base (e.g., K₂CO₃) to neutralize HCl .

-

Applications : Protecting-group chemistry (e.g., benzyl chloroformate for Cbz groups) .

Reaction with Alcohols

Produces carbonate esters (ROC(O)OR'):

Reaction with Carboxylic Acids

Generates mixed anhydrides (ROC(O)OC(O)R'):

Reduction Reactions

This compound is reduced to primary alcohols or aldehydes depending on the reagent:

| Reducing Agent | Product | Conditions | References |

|---|---|---|---|

| LiAlH₄ | 1-Hexanol | Anhydrous ether, 0°C | |

| Li(t-BuO)₃AlH | Hexanal | THF, room temperature |

Reactions with Organometallic Reagents

Degradation Pathways

This compound degrades under specific conditions:

科学的研究の応用

Organic Synthesis

1.1. Synthesis of Chloroformates and Carbonates

Hexyl chloroformate serves as an important intermediate in the synthesis of various chloroformates and carbonates. It can be produced through photochemical reactions involving chloroform (CHCl₃) and alcohols under UV light, leading to high yields of desired products. For instance, when 1-hexanol is reacted with CHCl₃ in the presence of UV light, this compound can be synthesized efficiently .

Table 1: Yields of Carbonate Esters from this compound Reactions

| Reactant | Product | Yield (%) |

|---|---|---|

| 1-Hexanol | This compound | 95 |

| Benzyl Alcohol | Unsymmetrical Carbonate | 87 |

| TEGM | Unsymmetrical Carbonate | 50 |

| Cyclohexylamine | Carbamate | 70 |

This ability to generate chloroformates in situ allows for one-pot synthesis strategies that enhance efficiency and reduce side reactions .

1.2. Protection of Amines

This compound is also employed for the protection of amines, forming carbamates effectively. This application is crucial in multi-step organic syntheses where selective protection of functional groups is required. For example, the reaction of this compound with amines can yield carbamates with good yields (up to 70%) under mild conditions .

Polymer Chemistry

This compound plays a significant role in the synthesis of polyurethanes (PUs) and polycarbonates (PCs). By reacting this compound with diols or diamines, researchers have successfully synthesized various polymeric materials that exhibit desirable properties for industrial applications.

Table 2: Polymer Synthesis Using this compound

| Polymer Type | Monomer Used | Yield (%) |

|---|---|---|

| Polyurethane | Diols | High |

| Polycarbonate | Diisocyanates | High |

The versatility of this compound allows for the creation of both symmetrical and unsymmetrical carbonates, which are essential in developing advanced materials for coatings, adhesives, and elastomers .

Analytical Applications

3.1. Derivatization Agent

In analytical chemistry, this compound is utilized as a derivatization agent for amino acids and other compounds. A notable application is its use in gas chromatography-mass spectrometry (GC-MS) methods for quantifying drugs such as gabapentin and pregabalin in human serum. The derivatization process enhances the volatility and detectability of these compounds, facilitating their analysis .

Table 3: Analytical Method Performance Using this compound

| Compound | Detection Method | Calibration Range (mg/L) | Accuracy (%) |

|---|---|---|---|

| Gabapentin | GC-MS | 0.5 - 50 | 97.9 - 109.3 |

| Pregabalin | GC-MS | 0.5 - 50 | 97.9 - 109.3 |

The method developed using this compound allows for rapid sample preparation (under five minutes) while maintaining high accuracy and precision .

作用機序

The mechanism of action of hexyl chloroformate involves its reactivity with nucleophiles such as amines, alcohols, and carboxylic acids. The compound’s chloroformate group (ROC(O)Cl) is highly reactive, allowing it to form carbamates, carbonate esters, and mixed anhydrides through nucleophilic substitution reactions. The presence of a base is often required to neutralize the hydrogen chloride produced during these reactions .

類似化合物との比較

Hexyl chloroformate belongs to the chloroformate family, which includes compounds such as methyl chloroformate, ethyl chloroformate, and benzyl chloroformate. These compounds share similar reactivity patterns but differ in their alkyl or aryl groups, which can influence their physical properties and reactivity. For example:

Methyl Chloroformate: A simple and highly reactive chloroformate used in organic synthesis.

Ethyl Chloroformate: Slightly less reactive than methyl chloroformate but still widely used in derivatization reactions.

Benzyl Chloroformate: Used to introduce the carboxybenzyl (Cbz) protecting group in peptide synthesis

This compound is unique due to its longer alkyl chain, which can influence its solubility and reactivity compared to shorter-chain chloroformates.

生物活性

Hexyl chloroformate, an alkyl chloroformate derivative, is primarily known for its applications in organic synthesis, particularly in the formation of carbamates and carbonates. This compound has garnered attention due to its biological activity, which is significant in various fields including medicinal chemistry and analytical toxicology. This article reviews the biological properties, synthesis methods, and applications of this compound, supported by case studies and research findings.

This compound (C₆H₁₃ClO₂) is a colorless liquid that serves as a reagent in organic synthesis. It is synthesized through the reaction of hexanol with phosgene or by photochemical methods involving chloroform. The general reaction can be summarized as follows:

This reaction can be conducted under controlled conditions to optimize yield and minimize by-products. For instance, one study reported a yield of 95% when hexanol was reacted with chloroform in the presence of a base at elevated temperatures .

This compound exhibits biological activity primarily through its role as a derivatization agent in analytical chemistry. It facilitates the derivatization of amines and carboxylic acids, enhancing their volatility and detectability in gas chromatography-mass spectrometry (GC-MS) analyses. This property is particularly useful in clinical toxicology for quantifying drugs such as gabapentin and pregabalin in human serum .

Table 1: Derivatization Efficiency of this compound

| Compound | Derivatization Time (min) | Yield (%) |

|---|---|---|

| Gabapentin | 5 | 97.9 |

| Pregabalin | 5 | 109.3 |

| Vigabatrin | 5 | 98.5 |

The efficiency of this compound as a derivatization agent allows for rapid analysis, making it invaluable in toxicological studies where time-sensitive results are crucial.

Case Studies

- Quantification of Antiepileptic Drugs : A study utilized this compound for the simultaneous determination of gabapentin, pregabalin, and vigabatrin in human serum samples. The method demonstrated high accuracy and precision, validating its effectiveness for clinical applications .

- Synthesis of Polymer Prodrugs : Research has shown that this compound can be used to synthesize linear and branched polymer prodrugs that release active pharmaceutical ingredients (APIs) over time. In one study, polymers derived from this compound exhibited controlled release profiles for FTC (emtricitabine), suggesting potential applications in drug delivery systems .

Safety and Handling

This compound is classified as hazardous due to its reactive nature and potential health risks associated with exposure. Safety precautions must be taken when handling this compound, including the use of personal protective equipment (PPE) and working in well-ventilated areas or fume hoods.

特性

IUPAC Name |

hexyl carbonochloridate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2/c1-2-3-4-5-6-10-7(8)9/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIWBRXCOTCXSSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1064110 | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [HSDB] | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

60-61 °C at 7 mm Hg | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.007 | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

3.1 [mmHg], 7 mm Hg at 60-61 °C | |

| Record name | n-Hexyl chloroformate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4341 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Carbon dioxide, hydrogen chloride, phosgene, and alkyl chlorides; main impurities are corresponding carbonates /Chloroformic esters/ | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Clear, colorless liquid /Chloroformates/ | |

CAS No. |

6092-54-2 | |

| Record name | Hexyl chloroformate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6092-54-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hexyl chloroformate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006092542 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonochloridic acid, hexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1064110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexyl chloroformate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | HEXYL CHLOROFORMATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU6004C2Z3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-HEXYL CHLOROFORMATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2847 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary use of hexyl chloroformate in the context of the provided research articles?

A1: this compound is primarily used as a derivatizing agent in analytical chemistry, specifically in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) techniques. [, , , , ] Its main function is to react with polar, non-volatile compounds, such as hydroxycarbamates, benzoylecgonine, and gabapentin, to form less polar, more volatile derivatives. [, , ] This derivatization process improves the analytes' chromatographic separation and detection sensitivity.

Q2: Why is this compound particularly useful for analyzing compounds like dabigatran etexilate mesylate?

A2: Dabigatran etexilate mesylate, an anticoagulant drug, contains an amidine moiety that is challenging to analyze directly using GC or LC-MS methods due to its polarity and low volatility. [, , , , ] this compound reacts with this amidine group, converting it into a less polar and more volatile derivative amenable to GC-MS or LC-MS analysis. This derivatization allows for accurate quantification of dabigatran etexilate mesylate and its potential impurities. [, ]

Q3: Can you describe the reaction mechanism of this compound with an amidine group?

A3: this compound reacts with the amidine group through a nucleophilic substitution reaction. The nitrogen atom of the amidine group acts as a nucleophile, attacking the electrophilic carbonyl carbon of this compound. This attack leads to the displacement of the chloride ion and the formation of a stable carbamate derivative.

Q5: A study mentions the development of a novel synthon, n-hexyl-4-nitrophenyl carbonate, as a replacement for this compound in the synthesis of dabigatran etexilate mesylate. [] What are the advantages of this new synthon?

A5: The novel synthon, n-hexyl-4-nitrophenyl carbonate, offers several advantages over this compound in synthesizing dabigatran etexilate mesylate. Firstly, it minimizes the formation of specific impurities (20-27) commonly encountered when using this compound. [] Secondly, it simplifies the purification process, potentially leading to higher yields of the final product.

Q6: One study highlights the determination of this compound content in dabigatran etexilate mesylate as a genotoxic impurity. [] Why is this important?

A6: this compound, while useful in the synthesis and analysis of pharmaceuticals, is a potential genotoxic impurity, meaning it can damage DNA and potentially lead to mutations or cancer. [] Regulatory agencies set stringent limits for genotoxic impurities in drug substances to ensure patient safety. Therefore, developing sensitive and accurate analytical methods for quantifying residual this compound in the final drug product is crucial. []

Q6: How has analytical method development and validation been approached in these studies?

A7: Researchers have focused on developing and validating robust analytical methods for quantifying both the target compounds and residual this compound. [, , , ] This typically involves optimizing parameters like derivatization conditions, extraction procedures, chromatographic separation, and mass spectrometry detection. Validation of these methods includes assessing linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness. [, ]

Q7: How does solid-phase microextraction (SPME) enhance the analysis of this compound derivatives?

A9: SPME offers a simple, solvent-free extraction technique for analyzing this compound derivatives in complex matrices like urine. [, ] The derivatized analytes are directly extracted from the sample matrix onto the SPME fiber, eliminating the need for time-consuming and labor-intensive liquid-liquid extraction procedures. This simplifies sample preparation, reduces solvent consumption, and improves the method's overall efficiency.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。